what is the molecular structure of Cyclooctane-d16
what is the molecular structure of Cyclooctane-d16
An In-depth Technical Guide to the Molecular Structure of Cyclooctane-d16
Abstract
Cyclooctane-d16 (C₈D₁₆) is the perdeuterated isotopologue of cyclooctane, a saturated eight-membered ring that represents a cornerstone in conformational analysis. Due to the myriad of low-energy arrangements accessible to its flexible carbon skeleton, cyclooctane is widely regarded as the most conformationally complex cycloalkane.[1] This guide provides a detailed exploration of the molecular structure of Cyclooctane-d16, synthesizing data from spectroscopic and computational methodologies. We will dissect its intricate conformational landscape, detail the analytical techniques used for its characterization, and discuss its applications in advanced scientific research. The substitution of protium with deuterium offers unique advantages in techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, neutron scattering, and studies of kinetic isotope effects, making a thorough understanding of its structure essential.[2]
Core Molecular Properties
Cyclooctane-d16 is a colorless liquid where all sixteen hydrogen atoms of cyclooctane are replaced by deuterium, a stable isotope of hydrogen.[2] This isotopic substitution results in a significant increase in molecular weight and density compared to its non-deuterated counterpart, while its chemical reactivity as a saturated hydrocarbon remains largely unchanged.[2] Its primary utility stems from the distinct nuclear properties of deuterium, which are leveraged in various analytical and research applications.[3]
| Property | Value | Source |
| Chemical Formula | C₈D₁₆ | [4] |
| Molecular Weight | 128.31 g/mol | [2][4] |
| IUPAC Name | 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecadeuteriocyclooctane | [2][5] |
| CAS Number | 92204-03-0 | [2][5] |
| Density | 0.951 g/mL at 25 °C | [2][4] |
| Boiling Point | 151 °C | [4][6] |
| Melting Point | 10-12 °C | [4][6] |
| Isotopic Purity | Typically ≥98 atom % D | [4] |
The Intricate Conformational Landscape
The eight-membered ring of cyclooctane is not planar. Instead, it adopts a variety of puckered, non-planar conformations to relieve torsional and angle strain. The subtle balance of these strains leads to the existence of multiple conformers with comparable energies, creating a complex potential energy surface.[1][7] Computational and experimental studies have identified a hierarchy of stable conformations, existing in a dynamic equilibrium.[8][9]
The three principal conformational families are:
-
Boat-Chair (BC): Possessing Cₛ symmetry, the boat-chair is consistently identified as the most stable, minimum-energy conformation for cyclooctane.[1][9] It effectively minimizes both transannular hydrogen-hydrogen repulsions and torsional strain.
-
Crown: With D₄d symmetry, this conformation is slightly less stable than the boat-chair.[1] It is analogous to the well-known crown structure of elemental sulfur (S₈).[1]
-
Boat-Boat (BB): This D₂d symmetry conformer is generally higher in energy than the boat-chair and crown forms.[9]
Molecular dynamics simulations reveal that in the gas phase, cyclooctane exists as a mixture of these primary forms along with intermediate or twisted conformations, such as the twist-boat-chair.[8][10] The relative populations of these conformers are temperature-dependent, with the boat-chair being favored at lower temperatures.[8][10]
Caption: Energy landscape of major cyclooctane conformers.
Structural Elucidation: A Multi-Technique Approach
A definitive characterization of Cyclooctane-d16's structure requires a synergistic combination of experimental spectroscopy and computational modeling. The isotopic labeling is central to the experimental design.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for probing the dynamic conformational equilibrium of cyclooctane. While ¹H NMR is complicated by complex signal overlap, ²H (Deuterium) NMR of Cyclooctane-d16 provides a direct window into its structure and dynamics.[11]
Causality of Experimental Choice: Deuterium has a nuclear spin of I=1, making it NMR-active. Its resonance frequency is distinct from that of protons, eliminating spectral interference. Furthermore, the quadrupolar nature of the deuterium nucleus makes its relaxation times and signal shapes highly sensitive to the local molecular environment and motion. By cooling the sample, one can slow the interconversion between conformers on the NMR timescale, allowing for the potential resolution of signals from individual conformations.
Protocol: Variable-Temperature ²H NMR for Conformational Analysis
-
Sample Preparation: Prepare a solution of Cyclooctane-d16 (typically 5-10% v/v) in a suitable low-viscosity solvent that remains liquid at low temperatures (e.g., dichlorofluoromethane, CHFCl₂).
-
Initial Spectrum Acquisition: Record a standard ²H NMR spectrum at ambient temperature (e.g., 298 K). A single, broadened resonance is expected due to the rapid conformational exchange.
-
Low-Temperature Analysis:
-
Incrementally decrease the sample temperature in the NMR probe (e.g., in 10 K steps).
-
Allow the temperature to equilibrate for 5-10 minutes at each step before acquiring a new spectrum.
-
Monitor the ²H NMR signal for changes in linewidth and the emergence of new signals.
-
-
Data Interpretation:
-
As the exchange rate slows, the single peak will broaden and eventually decoalesce into multiple signals corresponding to the distinct deuterium environments in the frozen-out conformers (primarily the boat-chair).
-
The coalescence temperature can be used to calculate the free energy barrier (ΔG‡) for the conformational interconversion.
-
Integration of the resolved signals at the lowest temperature provides the relative populations, and thus the relative stability (ΔG°), of the observed conformers.
-
Vibrational Spectroscopy (Infrared & Raman)
Vibrational spectroscopy probes the molecular motions of the C-D bonds and the carbon skeleton. The frequencies of these vibrations are determined by the bond strengths and the geometry of the molecule.
Causality of Experimental Choice: The substitution of hydrogen (mass ≈ 1 amu) with deuterium (mass ≈ 2 amu) significantly lowers the frequency of stretching and bending vibrations involving these atoms (C-D vs. C-H). This isotopic shift simplifies spectral regions and aids in vibrational assignments. Crucially, the selection rules of IR and Raman spectroscopy are dictated by molecular symmetry. Since the major conformers (Boat-Chair, Cₛ; Crown, D₄d) possess different symmetries, they will exhibit distinct patterns of active vibrational modes, allowing them to be distinguished.
Protocol: Comparative Vibrational Spectroscopy
-
Sample Preparation: For IR spectroscopy, a thin film of neat liquid Cyclooctane-d16 can be prepared between KBr or NaCl plates. For Raman, the neat liquid is placed in a glass capillary or cuvette.
-
Spectrum Acquisition:
-
Acquire a high-resolution Fourier Transform Infrared (FTIR) spectrum from ~4000 to 400 cm⁻¹.
-
Acquire a high-resolution FT-Raman spectrum using a suitable laser excitation wavelength (e.g., 1064 nm to minimize fluorescence).
-
-
Computational Support: Perform quantum chemical calculations (e.g., using Density Functional Theory, DFT) for the optimized geometries of the boat-chair, crown, and other relevant conformers. Calculate the harmonic vibrational frequencies for each. These calculated spectra are essential for assigning the experimental bands to specific vibrational modes of a particular conformer.
-
Data Analysis: Compare the experimental IR and Raman spectra. Bands that are active in both suggest a low-symmetry conformer like the boat-chair (Cₛ). Bands that are mutually exclusive (active in one technique but forbidden in the other) would be indicative of a high-symmetry conformer with a center of inversion, although none of the primary cyclooctane conformers have one. The unique pattern of active modes for the D₄d crown and Cₛ boat-chair allows for their identification.
Computational Chemistry Workflow
Computational modeling is indispensable for navigating the complex potential energy surface of cyclooctane. It provides the geometries, relative energies, and predicted spectra that are crucial for interpreting experimental data.
Caption: A typical computational workflow for conformational analysis.
Applications in Advanced Research
The unique properties of Cyclooctane-d16 make it a valuable tool in several scientific domains:
-
NMR Spectroscopy: As a deuterated solvent, it provides a "silent" background in ¹H NMR experiments, allowing for the clear observation of proton signals from a solute without solvent interference.[2]
-
Mechanistic Studies: The C-D bond is stronger than the C-H bond. This difference can lead to a kinetic isotope effect (KIE), where reactions involving the breaking of a C-D bond are slower than the corresponding C-H bond cleavage. By using Cyclooctane-d16 as a substrate or solvent, researchers can probe reaction mechanisms to determine if C-H bond breaking is a rate-determining step.[12]
-
Materials Science: The significant difference in the neutron scattering cross-section between hydrogen and deuterium makes Cyclooctane-d16 an ideal component for studies using Small-Angle Neutron Scattering (SANS) and neutron reflectometry.[2] These techniques are used to investigate the structure and dynamics of polymers, surfactants, and other self-assembling systems at the nanoscale.[2]
Conclusion
The molecular structure of Cyclooctane-d16 is not a single, static entity but a dynamic equilibrium of multiple, low-energy conformers. The boat-chair conformation is the most stable and populated form, but other conformers such as the crown and twist-boat-chair are thermally accessible and contribute to the overall molecular behavior.[1][8] A comprehensive understanding of this complex system is only achievable through the integrated application of experimental techniques, particularly variable-temperature ²H NMR and vibrational spectroscopy, with high-level computational modeling. The insights gained from studying this deuterated cycloalkane not only advance fundamental stereochemical principles but also provide a powerful tool for professionals in drug development, materials science, and mechanistic chemistry.
References
-
Wikipedia. Cyclooctane. [Link]
-
Bharadwaj, R. K., & Boyd, R. J. (2000). Conformational properties of cyclooctane: a molecular dynamics simulation study. Molecular Physics, 98(4), 209-217. [Link]
-
Pakes, P. W., Rounds, T. C., & Strauss, H. L. (1981). Conformations of cyclooctane and some related oxocanes. The Journal of Physical Chemistry, 85(17), 2469-2475. [Link]
-
Mol-Instincts. CYCLOOCTANE-D16 92204-03-0 wiki. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 71309594, Cyclooctane-d16. [Link]
-
Rzepa, H. S. (2010). The conformational analysis of cyclo-octane. Henry Rzepa's Blog. [Link]
-
Martin, Z., & Thompson, A. (2014). Topology of cyclo-octane energy landscape. Journal of Physics: Conference Series, 574, 012015. [Link]
-
Chemistry School. Torsional, Angular and Steric Strain: Cyclooctane and Cyclodecane. [Link]
-
Lianbuanga, J., Pachuau, Z., & Lalthlamuana, R. (2018). Computational assessment of the structural analysis of different cyclooctene isomers. Journal of Chemical and Pharmaceutical Research, 10(12), 33-41. [Link]
-
ResearchGate. Conformational properties of cyclooctane: A molecular dynamics simulation study. [Link]
-
SciSpace. Conformational properties of cyclooctane: a molecular dynamics simulation study (2000). [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 9266, Cyclooctane. [Link]
-
Anet, F. A. L., & St. Jacques, M. (1966). Nuclear Magnetic Resonance Spectra and Conformations of Deuterated Cyclooctanes. Journal of the American Chemical Society, 88(11), 2585-2586. [Link]
-
Guthrie, J. L., & Squires, R. R. (1981). Hydrogen–deuterium exchange of medium ring cycloalkenes during deuterogenation with tris(triphenylphosphine)chlororhodium(I). Canadian Journal of Chemistry, 59(13), 1957-1960. [Link]
-
Vang, Z. P. (2022). Exploring New Techniques For Precision Deuteration of Alkenes and Alkynes. e-Publications@Marquette. [Link]
Sources
- 1. Cyclooctane - Wikipedia [en.wikipedia.org]
- 2. Buy Cyclooctane-d16 | 92204-03-0 [smolecule.com]
- 3. CAS 92204-03-0: Cyclooctane-d16(7CI,9CI) | CymitQuimica [cymitquimica.com]
- 4. 环辛烷-d16 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 5. Cyclooctane-d16 | C8H16 | CID 71309594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 92204-03-0 CAS MSDS (CYCLOOCTANE-D16) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. Topology of cyclo-octane energy landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Conformational properties of cyclooctane: a molecular dynamics simulation study (2000) | Rishikesh K. Bharadwaj | 21 Citations [scispace.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. epublications.marquette.edu [epublications.marquette.edu]
